molecular formula C21H25N5O2 B5526845 1-{[3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-5-yl]carbonyl}-4-(2-phenoxyethyl)piperazine

1-{[3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-5-yl]carbonyl}-4-(2-phenoxyethyl)piperazine

Cat. No. B5526845
M. Wt: 379.5 g/mol
InChI Key: CWTMPIKVPOKOBM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds structurally related to our subject involves multi-step organic reactions, including the formation of piperazine derivatives through reactions involving key intermediates such as pyrazole, pyridine, and benzofuran moieties. For instance, synthesis methodologies often employ reductive amination, N-alkylation, and cyclization reactions to construct the piperazine backbone with specific substituents (Şahin, Özkan, Köksal, & Işık, 2012; Likhosherstov, Filippova, Peresada, Kryzhanovskii, Vititnova, Kaverina, & Reznikov, 2003).

Molecular Structure Analysis

X-ray crystallography and density functional theory (DFT) are primary tools for analyzing the molecular structure of piperazine derivatives. These analyses reveal the conformations, bond lengths, and angles critical for understanding the molecular geometry and the impact of substituents on the overall structure (Şahin, Özkan, Köksal, & Işık, 2012).

Chemical Reactions and Properties

Piperazine derivatives engage in a variety of chemical reactions, including coupling reactions, which are essential for introducing different functional groups that modify the compound's chemical properties. These reactions are pivotal for the development of compounds with desired biological or chemical activity (Gunduz, Cirello, Klimko, Dumouchel, & Argikar, 2018).

Physical Properties Analysis

The physical properties of piperazine derivatives, such as solubility, melting point, and crystallinity, are influenced by the nature of the substituents on the piperazine ring and the molecular structure. These properties are critical for the compound's application in different fields and for predicting its behavior in various environments (Yousefi, Goli-Jolodar, & Shirini, 2018).

Scientific Research Applications

Molecular Interaction Studies

One study focused on the molecular interactions of a structurally related antagonist with the CB1 cannabinoid receptor, highlighting the importance of the compound's conformations and their energetic stability. This research provides insights into the steric and electrostatic interactions essential for binding to the CB1 receptor, proposing mechanisms through which these compounds may exert antagonist or inverse agonist activities (Shim et al., 2002).

G Protein-Biased Ligands

Another significant application is the development of G protein-biased ligands for dopamine D2 receptors. A study described the synthesis and pharmacological evaluation of compounds incorporating a pyrazolo[1,5-a]pyridine heterocyclic appendage, which led to high-affinity dopamine receptor partial agonists. This research demonstrates the potential of such compounds as novel therapeutics with antipsychotic activity (Möller et al., 2017).

Synthesis of Bacterial Biofilm Inhibitors

A novel synthesis approach produced potent inhibitors of bacterial biofilms and MurB enzyme, important for combating antibiotic resistance. This study highlights the compound's role in addressing critical healthcare challenges by targeting the biofilm formation of various bacterial strains (Mekky & Sanad, 2020).

Anticonvulsant and Antimicrobial Activities

The synthesis and evaluation of derivatives for their anticonvulsant and antimicrobial activities demonstrate the compound's potential in neurology and infection control. This research provides a basis for developing new therapeutic agents with dual functionalities (Aytemir, Çalış, & Özalp, 2004).

Piperazine Synthesis Advances

Finally, a review on recent advances in piperazine synthesis emphasizes the compound's significance in pharmaceutical development, showcasing methods for constructing carbon-substituted piperazines. This research is crucial for the ongoing development of small-molecule pharmaceuticals (Gettys, Ye, & Dai, 2017).

properties

IUPAC Name

[3-(1-methylpyrrol-2-yl)-1H-pyrazol-5-yl]-[4-(2-phenoxyethyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O2/c1-24-9-5-8-20(24)18-16-19(23-22-18)21(27)26-12-10-25(11-13-26)14-15-28-17-6-3-2-4-7-17/h2-9,16H,10-15H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWTMPIKVPOKOBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C2=NNC(=C2)C(=O)N3CCN(CC3)CCOC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(1-methylpyrrol-2-yl)-1H-pyrazol-5-yl]-[4-(2-phenoxyethyl)piperazin-1-yl]methanone

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